2-chloro-N-cyclohexyl-N-methylbenzamide
Description
Overview of Benzamide (B126) Core Structures in Synthetic Chemistry
The benzamide structure, with its C₇H₇NO formula, is the simplest amide derivative of benzoic acid. wikipedia.org It serves as a fundamental building block in organic synthesis. youtube.com The amide bond is particularly stable and can be formed through various reactions, most commonly by reacting an activated carboxylic acid with an amine. nih.govresearchgate.net This reliability in formation makes the benzamide scaffold a popular choice for constructing more complex molecules with a wide range of properties and functions. researchgate.netmdpi.com The inherent polarity, stability, and conformational characteristics of amides make them a favored functional group in many areas of chemistry. researchgate.net Researchers have developed numerous methods for benzamide synthesis, including the direct Friedel-Crafts carboxamidation of arenes using reagents like cyanoguanidine in the presence of a superacid. nih.gov
Significance of Cyclohexyl and Halogen Substitutions in Organic Synthesis
The introduction of cyclohexyl groups and halogens into organic molecules are common strategies to modify their physicochemical properties.
Cyclohexyl Substitution: The cyclohexyl group, a six-carbon cycloalkane, is a non-polar and rigid moiety. wikipedia.orgebi.ac.uk In drug design and medicinal chemistry, replacing a flexible alkyl chain with a rigid cyclohexyl group can reduce the conformational entropy of a molecule, potentially leading to better affinity for a biological target. pharmablock.comnih.gov The three-dimensional nature of the cyclohexyl group, as opposed to a flat phenyl group, can offer more contact points with a target protein. pharmablock.com It is often used to fill hydrophobic pockets in receptors and can influence a compound's metabolic stability. nih.gov
Halogen Substitution: Halogenation, the process of introducing halogen atoms (like fluorine, chlorine, bromine, or iodine) into a compound, is a fundamental tool in organic synthesis. numberanalytics.comnumberanalytics.comlibretexts.org Attaching a halogen can significantly alter a molecule's reactivity, stability, lipophilicity, and biological activity. numberanalytics.comnumberanalytics.com For instance, halogenation of an aromatic ring is a common electrophilic substitution reaction that can enhance the reactivity of the molecule for further chemical transformations. numberanalytics.com The presence and position of halogens on a benzamide core can be critical for its interaction with biological targets.
Contextualization of 2-chloro-N-cyclohexyl-N-methylbenzamide within Benzamide Derivatives
This compound is a specific derivative within the large family of substituted benzamides. Its structure is defined by three key features:
A benzamide core .
A chlorine atom at the 2-position (ortho-position) of the benzene (B151609) ring.
A cyclohexyl group and a methyl group attached to the amide nitrogen.
The chlorine atom at the ortho position influences the electronic properties of the aromatic ring and can introduce steric effects that affect the conformation of the amide group. The N-cyclohexyl and N-methyl substitutions contribute to the molecule's lipophilicity and three-dimensional shape. While direct research on this compound is limited, the synthesis of structurally similar compounds provides insight. For example, the synthesis of 4-amino-2-chloro-N-cyclohexyl-N-methyl-benzoic acid amide has been achieved by reacting N-(4-amino-2-chloro-benzoyl)-imidazole with N-methyl-cyclohexylamine. prepchem.com This suggests a plausible synthetic route for this compound could involve the reaction of 2-chlorobenzoyl chloride with N-cyclohexyl-N-methylamine.
The properties of this compound can be inferred from related structures. For instance, research on other 2-chlorobenzamide (B146235) derivatives has shown their potential as P2X7 receptor antagonists, which are targets for anti-inflammatory agents. nih.gov Similarly, other N-cyclohexylbenzamides have been investigated for their biological activities. mdpi.com
Research Gaps and Future Directions in Benzamide Chemistry
Despite the extensive research on benzamides, significant gaps remain, particularly concerning specific multi-substituted derivatives like this compound. The majority of published research focuses on benzamides with different substitution patterns, such as the 3,4-dichloro substitution seen in compounds like U-47700. mdpi.com
Future research in benzamide chemistry could focus on:
Systematic Synthesis and Characterization: The synthesis and detailed characterization of a wider array of substituted benzamides, including this compound, are needed to build a comprehensive structure-activity relationship database.
Exploration of Novel Applications: While benzamides are known for certain biological activities, exploring their potential in other areas of materials science and catalysis could yield new discoveries.
Computational Modeling: Theoretical calculations and molecular docking studies can help predict the properties and potential biological targets of novel benzamide derivatives, guiding synthetic efforts. mdpi.com
Green Synthesis Approaches: Developing more environmentally friendly and efficient methods for benzamide synthesis remains an important goal for sustainable chemistry. researchgate.net
Data Tables
Table 1: Properties of Core Chemical Structures
| Compound/Group | Formula | Key Characteristics |
|---|---|---|
| Benzamide | C₇H₇NO | Simplest amide derivative of benzoic acid; polar and stable functional group. wikipedia.orgresearchgate.net |
| Cyclohexane (B81311) | C₆H₁₂ | Non-polar cycloalkane; used to add rigidity and bulk. wikipedia.org |
Table 2: Synthesis of a Related Benzamide Derivative
| Reaction | Reactants | Product | Reference |
|---|
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-cyclohexyl-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)15/h5-6,9-11H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBMDIULZYYHMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Characterization Techniques
Spectroscopic Methods for Molecular Structure Confirmation
Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of 2-chloro-N-cyclohexyl-N-methylbenzamide. These methods provide detailed information about the compound's atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, N-methyl, and cyclohexyl protons.
Aromatic Region: The four protons on the 2-chlorophenyl group are expected to appear as a series of multiplets in the downfield region of the spectrum, typically between δ 7.2 and 7.8 ppm. The substitution pattern and the electron-withdrawing effect of the chlorine atom and the amide group influence their specific chemical shifts and coupling patterns.
N-Methyl Group: The protons of the N-methyl group (N-CH₃) typically appear as a sharp singlet. Due to the restricted rotation around the amide C-N bond, this signal may be broadened or even appear as two distinct singlets at lower temperatures.
N-Cyclohexyl Group: The eleven protons on the cyclohexyl ring produce a complex series of overlapping multiplets in the upfield, aliphatic region of the spectrum (approximately δ 1.0-4.0 ppm). The proton attached to the nitrogen-bearing carbon (N-CH) is expected to be the most downfield of this group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic H | 7.2 - 7.8 | Multiplet |
| N-CH (Cyclohexyl) | 3.5 - 4.0 | Broad Multiplet |
| N-CH₃ | 2.8 - 3.2 | Singlet (may be broad) |
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, fourteen distinct carbon signals are anticipated, barring any accidental signal overlap.
Carbonyl Carbon: The amide carbonyl carbon (C=O) signal is typically found in the most downfield region of the spectrum, around δ 168-172 ppm. rsc.org
Aromatic Carbons: Six signals are expected for the aromatic ring. The carbon atom bonded to the chlorine (C-Cl) and the carbon bonded to the carbonyl group are quaternary and appear downfield. The four CH carbons of the ring will also resonate in the aromatic region (δ 125-140 ppm). rsc.org
Aliphatic Carbons: The N-methyl carbon gives a signal around δ 30-40 ppm. The six carbons of the cyclohexyl ring appear in the upfield region (δ 25-60 ppm), with the carbon directly attached to the nitrogen (N-CH) being the most downfield among them. rsc.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Amide) | 168 - 172 |
| Aromatic C-Cl, C-C=O | 130 - 140 |
| Aromatic CH | 125 - 130 |
| N-CH (Cyclohexyl) | 50 - 60 |
| N-CH₃ | 30 - 40 |
2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). It would show correlations between adjacent protons on the aromatic ring and trace the connectivity of the protons within the cyclohexyl ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms they are directly attached to. This technique allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum. sdsu.edumdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (over two to three bonds). sdsu.edumdpi.com Key correlations for this molecule would include:
The N-methyl protons showing a correlation to the carbonyl carbon.
Protons on the aromatic ring showing correlations to the carbonyl carbon.
The N-CH proton of the cyclohexyl ring correlating with the N-methyl carbon and adjacent carbons in the cyclohexyl ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and the study of its fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for determining the molecular weight of a compound with minimal fragmentation. For this compound, ESI-MS analysis in positive ion mode would be expected to show a prominent signal for the protonated molecule, [M+H]⁺.
A key feature in the mass spectrum would be the characteristic isotopic pattern of chlorine. The presence of the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl (in an approximate natural abundance ratio of 3:1), would result in two peaks for the molecular ion: one for the molecule containing ³⁵Cl ([M+H]⁺) and another, smaller peak at two mass units higher for the molecule containing ³⁷Cl ([M+2+H]⁺), with a relative intensity ratio of approximately 3:1. This pattern provides definitive evidence for the presence of a single chlorine atom in the molecule.
Table 3: Predicted ESI-MS Data for this compound
| Ion | Predicted m/z (for ³⁵Cl) | Predicted m/z (for ³⁷Cl) | Expected Intensity Ratio |
|---|
Table 4: Compound List
| Compound Name |
|---|
| This compound |
| 2-chloro-N,N-dimethylbenzamide |
| 2-chloro-N-methoxy-N-methyl benzamide (B126) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds from a mixture. In the analysis of this compound, the gas chromatograph first vaporizes the sample and separates it from any impurities based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This ionization process causes the molecule to fragment in a reproducible manner.
| Hypothetical Fragment | Structure | m/z (Mass-to-Charge Ratio) |
| Molecular Ion | [C₁₄H₁₈ClNO]⁺ | 251/253 (due to Cl isotopes) |
| Loss of cyclohexyl group | [C₈H₇ClNO]⁺ | 168/170 |
| Loss of chlorine | [C₁₄H₁₈NO]⁺ | 216 |
| Benzoyl cation | [C₇H₄ClO]⁺ | 139/141 |
| Cyclohexyl-N-methyl cation | [C₇H₁₄N]⁺ | 112 |
This table represents a hypothetical fragmentation pattern for illustrative purposes, as experimental data is not available in the public domain.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular formula of a compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments.
For this compound, HRMS would be used to confirm its molecular formula, C₁₄H₁₈ClNO. The high-resolution measurement distinguishes its exact mass from other potential compounds with the same nominal mass but different elemental compositions. This technique is particularly valuable in synthetic chemistry to verify the identity of a newly synthesized compound and to rule out the presence of impurities.
| Parameter | Value |
| Molecular Formula | C₁₄H₁₈ClNO |
| Calculated Exact Mass | 251.1077 |
| Measurement Accuracy | Typically < 5 ppm |
This table illustrates the type of data obtained from HRMS. The exact mass is calculated from the elemental composition.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It is based on the principle that covalent bonds vibrate at specific frequencies. When a molecule is irradiated with infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of absorbance or transmittance versus the frequency of radiation (expressed as wavenumber, cm⁻¹).
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups. The presence of a strong absorption band in the region of 1630-1680 cm⁻¹ would indicate the C=O stretching of the tertiary amide. The C-N stretching of the amide would likely appear in the 1200-1300 cm⁻¹ region. The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching from the cyclohexyl and methyl groups would be found in the 2850-2960 cm⁻¹ range. The C-Cl stretching vibration is typically observed in the fingerprint region, below 800 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Tertiary Amide (C=O) | Stretch | 1630 - 1680 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Amide C-N | Stretch | 1200 - 1300 |
| C-Cl | Stretch | 600 - 800 |
This table presents expected IR absorption ranges for the functional groups in this compound based on general spectroscopic principles.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions|
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This technique measures the absorption of UV or visible light by a compound, which promotes electrons from a ground electronic state to a higher energy excited state. The resulting spectrum is a plot of absorbance versus wavelength.
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene (B151609) ring. The benzoyl moiety will exhibit π → π* transitions. The presence of the chlorine atom and the amide group as substituents on the benzene ring will influence the wavelength of maximum absorption (λ_max) and the molar absorptivity. Typically, substituted benzamides show a primary absorption band around 200-230 nm and a secondary, less intense band around 260-280 nm.
| Electronic Transition | Chromophore | Expected λ_max (nm) |
| π → π | Benzene Ring | ~200-230 |
| π → π (secondary) | Benzene Ring | ~260-280 |
This table indicates the anticipated electronic transitions and absorption maxima for this compound based on its structural components.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of the compound, a detailed model of the molecular structure can be generated.
Crystal Growth and Preparation
A prerequisite for X-ray crystallographic analysis is the availability of a high-quality single crystal. For this compound, this would typically be achieved by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture. The choice of solvent is critical and is often determined empirically. Common solvents for growing crystals of organic molecules include ethanol, methanol, acetone, and ethyl acetate. The slow cooling of a saturated solution can also be an effective method for crystal growth. The resulting crystals must be of sufficient size and quality, with well-defined faces and no visible defects, to produce a clear diffraction pattern.
Molecular Geometry and Conformation Analysis
Once a suitable crystal is obtained and its diffraction pattern is measured, the data is used to solve the crystal structure. This provides precise information on bond lengths, bond angles, and torsion angles within the this compound molecule. The analysis would reveal the conformation of the cyclohexyl ring, which typically adopts a chair conformation. It would also define the relative orientation of the 2-chlorophenyl ring and the amide plane. The planarity of the amide bond and the spatial relationship between the methyl and cyclohexyl groups attached to the nitrogen atom would be determined with high precision. This detailed structural information is invaluable for understanding the molecule's steric and electronic properties.
| Structural Parameter | Information Provided |
| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-N, C-Cl). |
| Bond Angles | Angles between adjacent bonds (e.g., O=C-N, C-N-C). |
| Torsion Angles | Dihedral angles defining the conformation of the molecule. |
| Crystal Packing | Intermolecular interactions in the solid state. |
This table outlines the key molecular geometry parameters that would be determined from an X-ray crystallographic study.
Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
Due to the tertiary nature of the amide group in this compound, classical N-H···O hydrogen bonding, a prevalent interaction in primary and secondary amides, is absent. Consequently, the crystal packing and solid-state architecture of this compound are governed by weaker intermolecular forces.
While a definitive crystal structure for this compound is not publicly available, analysis of structurally related tertiary benzamides suggests that weak C-H···O hydrogen bonds are likely to be significant contributors to the supramolecular assembly. In such interactions, activated C-H bonds, particularly those on the cyclohexyl ring or the N-methyl group, can act as hydrogen bond donors to the carbonyl oxygen of an adjacent molecule. These interactions, although individually weak, can collectively form extensive networks that stabilize the crystal lattice.
Chromatographic Purity Assessment
Chromatographic methods are indispensable for determining the purity of this compound, allowing for the separation and quantification of the main component from any synthesis-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be the most suitable approach, given the compound's moderate polarity.
A typical RP-HPLC system for the analysis of this compound would employ a C18 stationary phase, which provides a non-polar environment for the separation. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The lipophilic cyclohexyl and chlorobenzoyl moieties of the target compound will strongly interact with the C18 stationary phase, leading to its retention.
The table below outlines a proposed set of HPLC conditions for the purity assessment of this compound, based on methods used for structurally similar aromatic amides.
Table 1: Proposed HPLC Parameters for Purity Analysis
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) |
| Gradient | 50-95% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Under these conditions, this compound would be expected to elute with a characteristic retention time. The presence of impurities would be indicated by additional peaks in the chromatogram, and the purity can be calculated based on the relative peak areas.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and effective qualitative tool for monitoring reaction progress and assessing the purity of this compound. For this compound, a normal-phase TLC system using silica gel as the stationary phase is appropriate.
The separation on a silica gel plate is governed by the polarity of the compounds. The mobile phase, typically a mixture of a non-polar solvent and a more polar solvent, competes with the analytes for binding sites on the stationary phase. For a compound of moderate polarity like this compound, a mobile phase consisting of a mixture of hexane and ethyl acetate would likely provide good separation.
Visualization of the separated spots on the TLC plate is necessary as the compound is colorless. Due to the presence of the aromatic ring, the compound is expected to be UV active, and thus, visualization under a UV lamp at 254 nm is the primary non-destructive method. The compound will appear as a dark spot against the fluorescent background of the TLC plate. Chemical staining methods can also be employed for visualization.
The table below presents a suggested TLC method for the analysis of this compound.
Table 2: Suggested TLC Method
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Visualization | UV light (254 nm) |
| Expected Rf | ~0.4 - 0.6 |
The Retention Factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions and can be used for identification purposes.
Exploration of Derivatization Strategies and Analogue Design
Modifications to the Benzamide (B126) Ring System
The benzamide ring is a frequent target for modification, allowing for a systematic evaluation of how substituent changes impact molecular properties.
Studies on related N-substituted benzamides reveal that the position of substituents on the aromatic ring has a pronounced effect on their properties. nih.gov The analysis of isomers such as 3-chloro-N-cyclohexyl-benzamide and 4-chloro-N-phenylbenzamide demonstrates the chemical diversity achievable through simple positional changes. sigmaaldrich.comresearchgate.net For example, in a related series, the spatial relationship between aryl moieties and the aminoamide group is a critical factor for receptor binding affinities. mdpi.com
Table 1: Comparison of Chloro-Substituted Benzamide Isomers
| Compound Name | CAS Number | Molecular Formula | Position of Chloro |
|---|---|---|---|
| 3-Chloro-N-methylbenzamide | 18370-10-0 | C₈H₈ClNO | 3-position nih.gov |
| 4-Chloro-N-methylbenzamide | 6873-44-5 | C₈H₈ClNO | 4-position nih.gov |
| 3-Chloro-N-cyclohexyl-benzamide | 62250-56-0 | C₁₃H₁₆ClNO | 3-position sigmaaldrich.com |
This table is generated based on data from the provided search results.
Beyond repositioning the existing chloro group, the introduction of additional substituents onto the benzamide ring offers another avenue for derivatization. The addition of a second halogen, such as in 3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700), has been shown to produce compounds with distinct properties. mdpi.comljmu.ac.uk Research on U-47700 analogues has highlighted the significance of the dichlorination pattern; for example, removing the chlorine atom from the meta-position significantly reduces binding affinity for certain biological targets. mdpi.com
Other substituents can also be introduced. For example, the synthesis of N-Cyclohexyl-5-fluoro-2-phenoxybenzamide illustrates the incorporation of both a fluorine atom and a phenoxy group onto the benzamide scaffold. mdpi.com Similarly, the presence of methoxy (B1213986) groups on the benzamide ring, as in N-Cyclohexyl-3,4,5-trimethoxybenzamide, influences the ring's planarity and conformation. nih.gov These modifications demonstrate the wide range of possibilities for tuning the electronic and steric nature of the benzamide ring system.
Table 2: Examples of Benzamide Ring Substitutions
| Compound Name | Key Substituents | Noted Structural Feature |
|---|---|---|
| 3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide | 3,4-dichloro | Dihalogenation pattern is crucial for activity. mdpi.com |
| N-Cyclohexyl-5-fluoro-2-phenoxybenzamide | 5-fluoro, 2-phenoxy | Introduction of additional halogen and a larger functional group. mdpi.com |
| N-Cyclohexyl-4-methylbenzamide | 4-methyl | Alkyl substitution on the benzamide ring. nih.govsigmaaldrich.com |
This table is generated based on data from the provided search results.
A more profound modification involves the bioisosteric replacement of the entire benzamide moiety with a heterocyclic ring system. mdpi.comopenaccessjournals.com This strategy is a cornerstone of medicinal chemistry, often employed to enhance properties like metabolic stability, selectivity, and solubility. drughunter.comnih.gov Heterocycles such as triazoles, oxadiazoles, imidazoles, and tetrazoles are recognized as effective non-classical bioisosteres for the amide bond. nih.govnih.gov
These heterocyclic replacements can mimic the hydrogen bonding capabilities and planar geometry of the amide group. mdpi.com For instance, the replacement of an amide with a 1,2,4-triazole (B32235) or 1,2,4-oxadiazole (B8745197) has been successfully applied in various drug design programs to yield analogues with improved properties. drughunter.comnih.gov This approach fundamentally alters the core scaffold, providing access to novel chemical space. mdpi.com
Variations on the Cyclohexyl Moiety
The N-cyclohexyl group is essential for the molecule's lipophilicity and conformational profile. Modifications to this moiety are a key strategy for analogue design.
In structurally related compounds like U-47700, the trans-configuration of substituents on the cyclohexyl ring is crucial for its biological activity, with the ring itself thought to engage in interactions within hydrophobic binding pockets. mdpi.comljmu.ac.uk Detailed NMR analysis and molecular mechanics calculations on related acylated heterocycles confirm that the conformation of such rings significantly influences the orientation of the amide bond. researchgate.net Therefore, controlling the stereochemistry of any substituents on the cyclohexyl ring is paramount in the design of new analogues.
Replacing the carbocyclic cyclohexyl ring with a heteroatom-containing ring, such as a morpholine (B109124), piperidine (B6355638), or piperazine, is a common and effective derivatization strategy. These heterocyclic structures are considered "privileged" in medicinal chemistry due to their frequent appearance in biologically active compounds. pharmjournal.ru
The introduction of these moieties can significantly alter the compound's polarity, solubility, and hydrogen bonding potential. For example, morpholine and piperidine rings are integral components of numerous anticancer and antidiabetic agents. nih.govnih.govresearchgate.net The synthesis of benzimidazole (B57391) derivatives coupled to morpholine or piperidine showcases the feasibility of this approach. nih.gov Furthermore, the catalytic activity of zinc(II) has been utilized in the addition of amines like piperidine and morpholine to nitriles, indicating established synthetic routes for creating such analogues. rsc.org The creation of compounds like N-[4-(4-Aminophenyl)cyclohexyl]-4-chloro-N-methylbenzamide also demonstrates that the cyclohexyl ring itself can be further functionalized. bldpharm.com
Table 3: Examples of Cyclohexyl Moiety Variations
| Variation Type | Example Heterocycle | Rationale for Incorporation |
|---|---|---|
| Heterocyclic Replacement | Morpholine | Considered a privileged structure; can improve pharmacokinetic properties. pharmjournal.ru |
| Heterocyclic Replacement | Piperidine | Often used to introduce a basic nitrogen and alter solubility. pharmjournal.runih.gov |
| Heterocyclic Replacement | Piperazine | Provides a site for further substitution on the second nitrogen atom. rsc.org |
This table is generated based on data from the provided search results.
Ring Size and Substituent Effects on Cycloalkyl Amides
For instance, studies on a series of N-cycloalkylacetamides have shown that the ring size (from cyclopropyl (B3062369) to cycloheptyl) influences the rotational barrier around the C-N amide bond. This is attributed to the varying steric hindrance imposed by the cycloalkyl group on the amide moiety.
Furthermore, the introduction of substituents on the cycloalkyl ring can create chiral centers, leading to diastereomeric compounds with distinct properties. The position and nature of these substituents (e.g., alkyl, hydroxyl, or halogen groups) can modulate the compound's interaction with other molecules and surfaces.
Table 1: Illustrative Effect of Cycloalkyl Ring Size on Amide Rotational Barrier
| Cycloalkyl Group | Ring Size | Relative Rotational Barrier (kcal/mol) |
| Cyclopropyl | 3 | 15.2 |
| Cyclobutyl | 4 | 16.5 |
| Cyclopentyl | 5 | 17.1 |
| Cyclohexyl | 6 | 17.8 |
| Cycloheptyl | 7 | 17.5 |
Note: The data presented in this table is illustrative and based on general principles observed in related N-cycloalkyl amides, not specifically for 2-chloro-N-cyclohexyl-N-methylbenzamide.
N-Substitution Analogues of Benzamides
The substituents on the amide nitrogen play a crucial role in determining the chemical reactivity and steric environment around the amide bond.
Systematic variation of the N-alkyl group from methyl to larger alkyl chains (e.g., ethyl, propyl, butyl) can be explored to understand the structure-activity relationships of this class of compounds. The synthesis of such analogues can be achieved through the reaction of 2-chlorobenzoyl chloride with the corresponding N-alkyl-N-cyclohexylamine. Alternatively, N-alkylation of the parent N-cyclohexyl-2-chlorobenzamide can be performed. nih.gov
The size and branching of the N-alkyl group can impact the compound's solubility, melting point, and chromatographic behavior. These modifications also influence the accessibility of the lone pair of electrons on the amide nitrogen, which can affect its basicity and nucleophilicity.
Table 2: Exemplary N-Alkyl Analogues of 2-chloro-N-cyclohexylbenzamide
| N-Alkyl Group | Resulting Compound | Predicted Lipophilicity (clogP) |
| Methyl | This compound | 4.2 |
| Ethyl | 2-chloro-N-cyclohexyl-N-ethylbenzamide | 4.6 |
| Propyl | 2-chloro-N-cyclohexyl-N-propylbenzamide | 5.1 |
| Isopropyl | 2-chloro-N-cyclohexyl-N-isopropylbenzamide | 4.9 |
Note: The clogP values are predicted and serve for illustrative comparison.
Introducing functional groups onto the N-alkyl or N-cycloalkyl moiety, or replacing them with aromatic rings, opens up a vast chemical space for analogue design. For instance, the introduction of a hydroxyl or amino group on the N-alkyl chain can increase polarity and provide sites for further derivatization.
Regioselectivity and Stereoselectivity in Derivatization Reactions
The presence of multiple reactive sites in this compound makes the control of regioselectivity and stereoselectivity a critical aspect of its derivatization.
Regioselectivity:
Derivatization of the benzoyl ring can occur at the positions ortho, meta, or para to the chloro substituent. The directing effects of the chloro and amide groups will influence the outcome of electrophilic aromatic substitution reactions. For instance, nitration or halogenation of the aromatic ring would need to consider the combined directing influence of these groups. Computational studies on related N-chlorobenzamides have shown that the electronic properties of substrates can tune the regioselectivity in transition metal-catalyzed annulation reactions. researchgate.netnih.gov In Co(III)-catalyzed annulations of N-chlorobenzamide with alkenes, the regioselectivity of the insertion is influenced by the electronic nature of the alkene. researchgate.netnih.gov Similarly, Ru(II)-catalyzed annulation with 1,3-diynes also exhibits regioselectivity that can be rationalized through computational analysis. nih.gov
Stereoselectivity:
The cyclohexyl ring in this compound exists in a chair conformation, with the N-methylbenzamido group occupying either an axial or equatorial position. Reactions on the cyclohexyl ring must consider the steric hindrance and accessibility of different positions. Furthermore, if the cyclohexyl ring is substituted, new stereocenters are created, and the synthesis of a single diastereomer would require stereoselective methods.
For reactions involving the creation of new chiral centers, such as the asymmetric reduction of a ketone functionality that could be introduced on the cyclohexyl ring, the use of chiral reagents or catalysts would be necessary to achieve high enantioselectivity. The stereochemistry of the existing chiral centers in a substituted cyclohexyl ring can also direct the stereochemical outcome of subsequent reactions.
Structure Activity Relationship Sar Studies of Substituted Benzamide Scaffolds
Impact of Chloro Substitution on Molecular Properties
The presence and position of a chloro substituent on the benzamide (B126) phenyl ring can dramatically alter the molecule's electronic and steric characteristics, thereby influencing its interaction with biological targets.
Electronic Effects of Ortho-Chloro Group
The electronic influence of substituents on the benzamide ring is a key determinant of biological activity in various classes of compounds. The following table summarizes the electronic properties of common substituents.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |
| -Cl | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating |
| -NO₂ | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Strongly Deactivating |
| -CH₃ | Electron-donating (+I) | Weak | Activating |
| -OCH₃ | Electron-withdrawing (-I) | Electron-donating (+R) | Activating |
Steric Hindrance from Substituents at the 2-Position
A substituent at the ortho (2-position) of the benzamide ring introduces steric bulk in proximity to the amide linkage. This steric hindrance can have a profound impact on the molecule's conformation. Specifically, it can force the amide group out of the plane of the phenyl ring, disrupting coplanarity. This twisting of the amide bond relative to the aromatic ring can influence the molecule's ability to fit into a receptor's binding pocket. Studies on substituted benzamides have shown that the degree of this twist can affect binding affinity. nih.gov The steric bulk of the ortho-chloro group in 2-chloro-N-cyclohexyl-N-methylbenzamide is expected to induce such a non-planar conformation, which can be a critical factor in its molecular recognition profile. In studies of other benzamide derivatives, steric factors were found to be a dominant factor affecting their biological activity. jlu.edu.cn
Role of the N-Cyclohexyl Moiety in Molecular Recognition
The N-cyclohexyl group is a common substituent in bioactive molecules, valued for its three-dimensional structure and lipophilicity, which can significantly influence how a molecule interacts with its biological target.
Conformational Flexibility and Rigidity of the Cyclohexyl Ring
The cyclohexane (B81311) ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. This ring can undergo a "ring flip" between two chair conformations, leading to the interconversion of axial and equatorial positions of its substituents. rsc.org The rate of this interconversion and the preferred conformation can be influenced by the nature of the substituents. The N-cyclohexyl moiety in this compound provides a bulky, lipophilic anchor that can explore a defined conformational space within a binding site. The inherent rigidity of the chair conformation, punctuated by its ability to flip, allows for a balance of structural definition and adaptability in receptor binding. Conformational analyses of related N-cyclohexyl-N-methyl amides have revealed the existence of distinct conformers due to restricted rotation around the C-N amide bond, a phenomenon that is readily observable in NMR spectroscopy. rsc.orgresearchgate.net
Influence of Cyclohexyl Stereochemistry on Interactions
The stereochemistry of the cyclohexyl ring and its substituents is a critical determinant of molecular interactions. In trans-N-[2-(methylamino)cyclohexyl]benzamides, the specific stereoisomers (S,S and R,R) were found to have different binding affinities, highlighting the importance of the spatial arrangement of the substituents. nih.gov The orientation of the cyclohexyl ring relative to the rest of the molecule can dictate how it fits into a binding pocket and which intermolecular interactions it can form. For instance, the equatorial position is generally more stable for a large substituent to avoid steric clashes known as 1,3-diaxial interactions. The specific conformation adopted by the N-cyclohexyl group in this compound will therefore be a key factor in its biological activity.
The following table illustrates the general preference for equatorial substitution on a cyclohexane ring.
| Substituent | A-value (kcal/mol) | % Equatorial (at 25°C) |
| -CH₃ | 1.7 | ~95% |
| -OH | 0.9 | ~83% |
| -Cl | 0.5 | ~69% |
| -CN | 0.2 | ~58% |
A-value represents the energy difference between the axial and equatorial conformations.
Comparative SAR Studies with Related Benzamide Analogues (e.g., U-47700, U-48520)
The structure-activity relationship (SAR) of benzamide scaffolds has been a subject of interest in the pursuit of potent and selective opioid receptor ligands. The specific compound, this compound, can be understood within the broader context of related analogues, such as the well-characterized synthetic opioids U-47700 and U-48520. By comparing the structural modifications among these compounds, we can deduce the molecular features that govern their interaction with opioid receptors.
Analysis of Substituent Changes and Their Molecular Consequences
The pharmacological profile of benzamide-based opioids is highly sensitive to substitutions on both the aromatic ring and the N-alkylcyclohexyl moiety. Research on analogues provides a framework for understanding how these changes affect receptor affinity and selectivity.
Substitution on the Benzoyl Ring:
The nature and position of substituents on the benzoyl ring are critical determinants of opioid receptor activity. Studies on related scaffolds, such as 3,4-dichloro-N-(1-(dimethylamino)cyclohexyl)methyl benzamide (a close analogue of AH-7921), reveal that halogenation significantly influences potency. For instance, the presence of chloro substituents on the phenyl ring is a common feature in many potent benzamide opioids. acs.org The substitution of a chloro group with a fluoro group has been shown to reduce affinity for the µ-opioid receptor (MOR). acs.org This suggests that a larger, more nonpolar substituent at this position may be favorable for maintaining high agonist potency at the MOR. acs.org
In the case of this compound, the single chloro group at the 2-position is a key feature. Compared to its 3,4-dichloro analogue U-47700 (trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide), the positioning and number of halogen atoms are different, which would be expected to alter the electronic and steric properties of the molecule and, consequently, its receptor interaction.
N-Substitution on the Cyclohexyl Amine:
The substitution pattern on the nitrogen atom of the cyclohexylamine (B46788) ring is another crucial factor. The presence of a methyl group on the benzamide nitrogen, as seen in this compound and U-47700, has been shown to be important for activity. N-methylation in some series has been observed to decrease binding affinity at the MOR by more than fivefold. acs.org This highlights the delicate balance of steric and electronic factors at this position.
Furthermore, the nature of the substituent on the cyclohexyl amine nitrogen plays a role in receptor selectivity. For example, in the U-series of compounds, variations in the amine substituent can shift the activity between µ- and κ-opioid receptors (KOR).
Substitution on the Cyclohexane Ring:
Modifications to the cyclohexane ring itself also impact opioid receptor affinity. For example, in a series of trans-(+/-)-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamides (structurally related to U-50488), the introduction of a hydroxyl group on the cyclohexane ring maintained high selectivity for the KOR but led to a significant reduction in binding affinity. nih.gov Benzoylation of this hydroxyl group further decreased kappa affinity. nih.gov Interestingly, the position and stereochemistry of these substituents were critical, with one isomer becoming a moderately potent and selective µ-opioid ligand. nih.gov This underscores the importance of the three-dimensional arrangement of functional groups on the cyclohexyl scaffold.
The following table summarizes the binding affinities of selected benzamide analogues, illustrating the impact of substituent changes.
| Compound | Substituents | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) |
| Analogue 3a (3,4-dichloro-N-((1-(dimethylamino)cyclohexyl)methyl)benzamide) | 3,4-dichloro on benzoyl, N-((1-(dimethylamino)cyclohexyl)methyl) | 110 | 2300 | 1200 |
| Analogue 3b (3-chloro-4-fluoro-N-((1-(dimethylamino)cyclohexyl)methyl)benzamide) | 3-chloro, 4-fluoro on benzoyl, N-((1-(dimethylamino)cyclohexyl)methyl) | 560 | 3400 | 1800 |
| Analogue 4a (N-((1-(dimethylamino)cyclohexyl)methyl)-N-methyl-3,4-dichlorobenzamide) | 3,4-dichloro on benzoyl, N-methyl, N-((1-(dimethylamino)cyclohexyl)methyl) | >10000 | >10000 | >10000 |
| U-47700 | trans-3,4-dichloro on benzoyl, N-methyl, 2-(dimethylamino)cyclohexyl | 53 | 910 | 390 |
| U-48520 related acetamide (U-50488) | 3,4-dichloro on phenylacetyl, N-methyl, 2-(1-pyrrolidinyl)cyclohexyl | 2200 | 10000 | 1.2 |
Data sourced from multiple studies for comparative purposes. Ki values are indicative and can vary between different assay conditions.
Deconvolution of Specific Structural Features Influencing Receptor Binding Affinity (e.g., µ-opioid receptor affinity in related compounds, focused on molecular interactions)
The binding of benzamide opioids to the µ-opioid receptor is a complex process governed by specific molecular interactions between the ligand and the amino acid residues of the receptor's binding pocket. Molecular modeling and SAR studies of related compounds provide insights into these interactions.
A crucial interaction for many opioid ligands is the formation of a salt bridge between the protonated amine of the ligand and the highly conserved aspartic acid residue at position 147 (Asp1473.32) in transmembrane domain 3 (TM3) of the µ-opioid receptor. nih.gov This electrostatic interaction is a key anchor point for many opioids within the binding site. For N-cyclohexyl-N-methylbenzamide derivatives, the nitrogen on the cyclohexane ring is expected to participate in this critical interaction.
The aromatic ring of the benzamide scaffold typically engages in hydrophobic and aromatic interactions with residues in the binding pocket. For instance, the phenyl ring can form pi-pi stacking or hydrophobic interactions with aromatic residues such as tryptophan (e.g., Trp2936.48) and tyrosine (e.g., Tyr3267.43). researchgate.net The chloro-substituent on the benzoyl ring of this compound likely modulates these interactions. The electronegativity and size of the chlorine atom can influence the electronic distribution of the phenyl ring and create specific steric interactions within a sub-pocket of the receptor. eurochlor.org Studies on other chlorinated compounds have shown that such substitutions can either enhance or diminish biological activity, indicating their role as modulators of ligand-receptor fit. eurochlor.org
Molecular dynamics simulations of other opioid ligands, such as fentanyl, have highlighted the importance of interactions with specific transmembrane helices. nih.govresearchgate.net For example, the propanamide carbonyl group of fentanyl forms a hydrogen bond with the indole (B1671886) side-chain of Trp3187.35. researchgate.net While the benzamide structure is different, the carbonyl oxygen of the amide in this compound could potentially form similar hydrogen bonds with suitable donor residues in the µ-opioid receptor binding site.
An ionic bond between the protonated cyclohexyl amine and Asp1473.32.
Hydrophobic and electronic interactions of the 2-chlorobenzoyl group with aromatic and nonpolar residues in the binding pocket.
Van der Waals forces between the N-cyclohexyl and N-methyl groups and hydrophobic sub-pockets.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can provide detailed information about molecular geometry, electronic structure, and reactivity. aps.orgnih.gov
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. jst.org.in It is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 2-chloro-N-cyclohexyl-N-methylbenzamide, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to determine its optimized geometry, vibrational frequencies, and electronic properties. researchgate.net
Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Other electronic properties that can be calculated include ionization potential, electron affinity, electronegativity, chemical hardness, and softness.
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound
| Property | Illustrative Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -0.8 | eV |
| HOMO-LUMO Gap | 5.7 | eV |
| Ionization Potential | 6.5 | eV |
| Electron Affinity | 0.8 | eV |
| Electronegativity (χ) | 3.65 | eV |
| Chemical Hardness (η) | 2.85 | eV |
| Global Softness (S) | 0.35 | eV⁻¹ |
Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Specific experimental or computational values for this compound are not publicly available.
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. wustl.edu For a flexible molecule like this compound, which possesses several rotatable bonds, understanding its conformational landscape is crucial.
Computational methods such as the Low-Mode Search (LMOD) can be employed to explore the potential energy surface and identify various conformers. wustl.edu This process involves systematically or stochastically rotating the flexible bonds—such as the bond connecting the cyclohexyl ring to the nitrogen atom and the amide bond—and calculating the energy of each resulting conformation. The results of such an analysis would reveal the most probable shapes the molecule adopts, which is critical for understanding how it might interact with a biological target. researchgate.net
Molecular Docking and Molecular Dynamics Simulations
While quantum chemical calculations describe the molecule in isolation, molecular docking and dynamics simulations are used to study its interactions with other molecules, particularly biological macromolecules like proteins.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with its biological target. nih.gov
For this compound, docking studies would involve placing the molecule into the binding site of a relevant protein target. The simulation would then explore various binding poses, scoring them based on factors like intermolecular forces, shape complementarity, and electrostatic interactions. researchgate.net The results would predict the most stable binding mode and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. researchgate.net
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction. An MD simulation calculates the motion of atoms over time by solving Newton's equations of motion. psu.edu Starting from a docked pose, an MD simulation can explore the stability of the binding mode and reveal the flexibility of both the ligand and the receptor.
These simulations can highlight the key intermolecular recognition sites, which are the specific amino acid residues in the receptor's binding pocket that form crucial interactions with the ligand. researchgate.netunica.it For instance, the chlorine atom on the benzamide (B126) ring might form halogen bonds, while the carbonyl oxygen could act as a hydrogen bond acceptor. The cyclohexyl and methyl groups would likely engage in hydrophobic interactions. Understanding these recognition sites is vital for designing more potent and selective molecules. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.comijnrd.org QSAR models are built by correlating molecular descriptors (numerical representations of chemical information) with experimentally determined biological activity. jocpr.com
To develop a QSAR model for a class of compounds including this compound, a set of structurally related molecules with known biological activities would be required. Various descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) properties, would be calculated for each molecule. Statistical methods, such as multiple linear regression, would then be used to build an equation that relates these descriptors to the activity. nih.gov
A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective molecules. lew.ro
Development of Predictive Models based on Molecular Descriptors
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone of modern computational chemistry, enabling the correlation of a compound's structural or physicochemical properties with its activities or other characteristics. The development of such models for compounds like this compound follows a systematic process.
Initially, a set of molecular descriptors is calculated for the compound. These descriptors are numerical values that encode different aspects of the molecule's topology, geometry, and electronic structure. For a molecule with the complexity of this compound, a wide array of descriptors would be computed using specialized software. These can be broadly categorized as:
1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: Derived from the 2D representation, including topological indices, connectivity indices, and counts of specific structural fragments.
3D Descriptors: Calculated from the 3D coordinates of the molecule, encompassing descriptors of molecular shape, size, and steric properties.
Physicochemical Descriptors: Including logP (octanol-water partition coefficient), molar refractivity, and polar surface area (PSA).
Once calculated, these descriptors serve as the independent variables in statistical or machine learning models. peercommunityjournal.orgbiorxiv.org Algorithms such as Partial Least Squares (PLS), Support Vector Machines (SVM), and Random Forest are commonly employed to build predictive models for various endpoints, such as pharmacokinetic properties or toxicological profiles. peercommunityjournal.orgbiorxiv.orgnih.govresearchgate.net For instance, models have been successfully developed to predict endpoints like the 50% lethal dose (LD50) and blood-brain barrier penetration (BBBP) for large datasets of diverse compounds. nih.govresearchgate.netnih.gov While specific models for this compound are not publicly documented, the established methodologies allow for its inclusion in such predictive workflows.
Below is a table of representative molecular descriptors that would be calculated for this compound in the development of such predictive models.
| Descriptor Type | Descriptor Example | Typical Calculated Value | Significance |
| Constitutional | Molecular Weight | 265.77 g/mol | Basic property influencing diffusion and transport. |
| Topological | Wiener Index | 1052 | Relates to molecular branching and compactness. |
| Geometric | Molecular Surface Area | ~280 Ų | Influences solubility and interactions with surfaces. |
| Physicochemical | logP (octanol-water) | ~4.2 | Indicates lipophilicity and membrane permeability. |
| Electronic | Dipole Moment | ~3.5 D | Reflects molecular polarity and electrostatic interactions. |
Note: The values in this table are estimations based on standard computational algorithms and are for illustrative purposes.
Correlation of Structural Features with Specific Molecular Interactions
The specific arrangement of atoms and functional groups in this compound dictates the types of non-covalent interactions it can form, which are critical for its behavior in a biological or chemical system.
Amide Backbone: The central amide group (-C(O)N-) is a key interaction hub. The carbonyl oxygen acts as a potent hydrogen bond acceptor, while the nitrogen, being tertiary (N-methyl, N-cyclohexyl), cannot act as a hydrogen bond donor. This feature is crucial in defining its interaction patterns. Studies on similar amide-containing structures frequently highlight the role of the carbonyl oxygen in forming strong N-H···O or O-H···O hydrogen bonds that stabilize crystal packing or receptor binding. mdpi.comresearchgate.net
2-Chlorophenyl Ring: The benzene (B151609) ring substituted with a chlorine atom at the ortho position influences the molecule in several ways. The aromatic ring itself can participate in π-π stacking and C-H···π interactions. The electron-withdrawing nature of the chlorine atom modulates the electron density of the ring and can influence the strength of these interactions. The chlorine atom can also engage in halogen bonding, a specific type of non-covalent interaction with nucleophilic atoms.
N-Methyl Group: The methyl group attached to the amide nitrogen further contributes to the steric bulk around the amide bond and prevents the formation of a hydrogen bond at the nitrogen atom. It slightly increases the lipophilicity of the molecule.
Computational analyses, such as Hirshfeld surface analysis and molecular docking simulations on analogous compounds, confirm that these types of interactions—hydrogen bonds, hydrophobic contacts, and π-system interactions—are fundamental to the molecular recognition processes of substituted benzamides. mdpi.comnih.gov
Prediction of Spectroscopic Properties through Computational Methods
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a highly accurate and widely used method for predicting the spectroscopic properties of molecules. researchgate.netresearchgate.net These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
For this compound, DFT calculations, typically using a functional like B3LYP and a basis set such as 6-311++G(d,p), can be employed to predict its vibrational (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule's normal modes. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental data. Key predicted vibrational frequencies for this molecule would include the C=O stretching of the amide, C-Cl stretching, aromatic C-H stretching, and aliphatic C-H stretching from the cyclohexyl and methyl groups. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR spectra involves calculating the isotropic magnetic shielding constants for each nucleus (e.g., ¹H, ¹³C). These values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Such calculations can predict the chemical shifts for the distinct protons and carbons in the aromatic ring, the cyclohexyl ring, and the N-methyl group, providing a detailed theoretical spectrum that can aid in the assignment of experimental signals. mdpi.com
The following tables present illustrative predicted spectroscopic data for this compound, based on DFT calculations and data from structurally related compounds. nih.govmdpi.com
Illustrative Predicted IR Spectral Data
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Amide | C=O Stretch | ~1650-1670 | Strong |
| Aromatic Ring | C-H Stretch | ~3050-3100 | Medium |
| Aromatic Ring | C=C Stretch | ~1580-1600, ~1470 | Medium-Weak |
| Cyclohexyl/Methyl | C-H Stretch (aliphatic) | ~2850-2960 | Strong |
| Aryl Halide | C-Cl Stretch | ~750-780 | Medium-Strong |
Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 7.2 - 7.6 | 127 - 135 |
| Aromatic C-Cl | - | ~132 |
| Aromatic C-C=O | - | ~138 |
| Amide C=O | - | ~169 |
| Cyclohexyl C-H | 1.0 - 1.8, 3.5 - 4.5 (N-CH) | 25 - 35, ~55 (N-CH) |
| N-Methyl C-H | ~2.9 | ~35 |
Note: These spectroscopic values are illustrative and derived from computational models and data on analogous structures. Actual experimental values may vary.
Research Applications and Analytical Methodological Developments
Development of Analytical Standards for Benzamide (B126) Derivatives
Spectroscopic Libraries for Identification Purposes
Comprehensive spectroscopic libraries are vital for the rapid and accurate identification of chemical compounds. While spectral data for various benzamides exist, specific and detailed library entries for 2-chloro-N-cyclohexyl-N-methylbenzamide are not found in major public databases. For related compounds, such as 2-chloro-N,N-dimethylbenzamide, proton (¹H) and carbon-13 (¹³C) NMR spectral data have been published as part of synthetic studies. rsc.org Such data, including chemical shifts and coupling constants, are fundamental to building a spectroscopic library that would allow researchers to unequivocally identify this compound in experimental samples.
Use as Chemical Probes in Mechanistic Investigations
The search for information on the application of this compound as a chemical probe to investigate biological or chemical mechanisms yielded no results. Its structural relatives, particularly those with potent pharmacological activity like the synthetic opioid U-47700 (trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide), are extensively studied to understand their interaction with opioid receptors. dundee.ac.ukmdpi.com However, no such mechanistic investigations involving this compound have been documented.
Contribution to Fundamental Understanding of Benzamide Chemistry
Given the lack of dedicated research, this compound has not made a discernible contribution to the fundamental understanding of benzamide chemistry. The structure-activity relationships, conformational analyses, and reactivity profiles of other benzamides have been subjects of academic and industrial research, but this particular derivative remains uncharacterized in this context. researchgate.net
Conclusion and Outlook
Summary of Key Research Insights into 2-chloro-N-cyclohexyl-N-methylbenzamide
While dedicated research on the specific compound this compound is limited in published literature, a significant body of knowledge on related substituted benzamides allows for scientifically grounded inferences. The benzamide (B126) moiety is a well-established structural component in many biologically active compounds. researchgate.net Studies on the broader class of substituted benzamides have highlighted their capacity to interact with significant biological targets, including brain benzodiazepine (B76468) binding sites. nih.gov For example, compounds such as clebopride (B1669163) have demonstrated the ability to displace ligands from these receptors in a concentration-dependent manner, underscoring the potential of the substituted benzamide scaffold in the development of neurologically active agents. nih.gov
From a synthetic perspective, the preparation of structurally similar molecules like 4-amino-2-chloro-N-cyclohexyl-N-methyl-benzoic acid amide has been successfully documented. prepchem.com The reported synthesis involves the reaction of an activated benzoyl derivative with N-methyl-cyclohexylamine, presenting a viable and adaptable route for the production of this compound. prepchem.com
Structural insights can be extrapolated from crystallographic studies of the related compound, N-cyclohexylbenzamide. In this analogue, the amide group and the benzene (B151609) ring are not coplanar, and the cyclohexyl group adopts a twisted conformation. nih.gov A defining characteristic of its crystal structure is the formation of intermolecular N–H⋯O hydrogen bonds, which assemble the molecules into supramolecular chains. nih.gov Although the N-methyl group in this compound prevents this specific type of hydrogen bonding, it is expected that its solid-state structure would be governed by other significant intermolecular forces, such as dipole-dipole, C-H···O, or C-H···π interactions.
Future Directions in the Synthesis and Characterization of Substituted Benzamides
Future research in the synthesis of substituted benzamides, including this compound, would benefit from the development of more efficient and sustainable chemical methods. While traditional approaches using acyl halides and amines are well-established, the exploration of catalytic systems could improve reaction yields and minimize chemical waste. chemicalbook.com
A promising avenue for future investigation is the creation of a diverse chemical library based on the this compound scaffold. This would involve systematic variation of substituents on both the aromatic ring and the cyclohexyl moiety. Such a library would be instrumental for conducting detailed structure-activity relationship (SAR) studies, a powerful strategy that has been effectively used to identify potent and selective antagonists for various receptors within other benzamide series. nih.gov
Regarding characterization, a primary objective should be the determination of the single-crystal X-ray structure of this compound. This would provide unambiguous details of its three-dimensional conformation in the solid state. In parallel, the application of advanced spectroscopic techniques, particularly two-dimensional Nuclear Magnetic Resonance (NMR), would be essential for confirming its structure and probing its conformational dynamics in solution.
Potential for Further Mechanistic Studies of Molecular Interactions
Understanding the molecular interactions of this compound is fundamental to elucidating its potential functions. Future mechanistic studies could leverage computational chemistry, using methods like Density Functional Theory (DFT) to model the molecule's conformational preferences and electronic properties. rsc.org Such theoretical calculations can provide deep insights into the delicate balance of intermolecular and intramolecular forces that determine the compound's structure and behavior. rsc.org
Experimental investigations should focus on the non-covalent interactions the molecule can engage in. The carbonyl oxygen is a potent hydrogen bond acceptor, and the aromatic system can participate in π-π stacking and C-H···π interactions. nih.govacs.org The presence of a chlorine atom also introduces the possibility of halogen bonding, a directional interaction of growing importance in drug design and molecular recognition.
Given the biological activity of related substituted benzamides, it would be logical to investigate the binding of this compound to targets like benzodiazepine or P2X7 receptors. nih.govnih.gov Techniques such as NMR titration and isothermal titration calorimetry (ITC) could provide precise thermodynamic data on these potential binding events, revealing the enthalpic and entropic contributions to the binding affinity. acs.org
Broader Implications for Chemical Research on Cyclohexyl-Benzamide Scaffolds
Systematic exploration of this scaffold could pave the way for new therapeutic agents. The established ability of substituted benzamides to function as receptor antagonists suggests that novel compounds based on this framework could be developed for treating a variety of neurological and inflammatory disorders. nih.govnih.gov Indeed, focused SAR studies on the 2-chlorobenzamide (B146235) scaffold have already led to the discovery of potent antagonists of the P2X7 receptor. nih.gov
Beyond pharmacology, the inherent self-assembly properties of benzamides, driven by a network of intermolecular forces, make them attractive building blocks for the design of novel organic materials. nih.gov By carefully tuning the peripheral substituents, it may be possible to direct the assembly of these molecules into well-defined supramolecular structures, which could find applications in the field of crystal engineering and functional materials.
Compound Data
Table 1: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Notes |
|---|---|---|---|
| This compound | C14H18ClNO | 251.75 g/mol | The primary subject of this article. |
| 4-amino-2-chloro-N-cyclohexyl-N-methyl-benzoic acid amide | C14H19ClN2O | 266.77 g/mol | A related compound with a known synthetic route. prepchem.com |
| N-cyclohexylbenzamide | C13H17NO | 203.28 g/mol | A structural analogue with a known crystal structure. nih.gov |
| 2-chloro-N-methylbenzamide | C8H8ClNO | 169.61 g/mol | A simpler related benzamide. nih.gov |
| Clebopride | C15H20ClN3O2 | 309.79 g/mol | A substituted benzamide with known biological activity. nih.gov |
| 2-chloro-N-(2-methylphenyl)benzamide | C14H12ClNO | 245.71 g/mol | A related compound with a determined crystal structure. researchgate.net |
Q & A
[Basic] What are the optimal synthetic routes for preparing 2-chloro-N-cyclohexyl-N-methylbenzamide, and what purification methods are recommended?
The compound can be synthesized via coupling reactions using chloro-substituted benzoyl chloride with cyclohexylmethylamine derivatives. A multi-step approach involves:
- Step 1 : Reacting 2-chlorobenzoyl chloride with N-methylcyclohexylamine in dichloromethane (DCM) under inert conditions, using pyridine as a base to neutralize HCl byproducts .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Key validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .
[Basic] Which spectroscopic techniques are most effective for characterizing this compound?
- IR Spectroscopy : Identify amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- NMR :
- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), cyclohexyl protons (δ 1.2–2.1 ppm), and N-methyl singlet (δ 2.8–3.1 ppm).
- ¹³C NMR : Carbonyl resonance (~168 ppm), aromatic carbons (~125–140 ppm) .
- Mass Spectrometry : Confirm molecular ion peak (M⁺) and fragmentation patterns .
[Advanced] How can researchers resolve discrepancies in crystallographic data for this compound?
- Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution data to resolve disorder in cyclohexyl or methyl groups .
- Compare with structurally similar analogs (e.g., 4-chloro-N-cyclohexylbenzamide) to validate bond lengths and angles .
- Address twinning or thermal motion artifacts by refining anisotropic displacement parameters and applying restraints .
[Advanced] What computational methods predict the binding affinity of this compound to opioid receptors?
- Molecular Docking : Use μ-opioid receptor crystal structures (PDB ID: 4DKL) to model interactions, focusing on the cyclohexyl and chloro-benzamide moieties .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding energies, comparing results with experimental IC₅₀ values from structural analogs like U-47700 .
[Advanced] How to design SAR studies for derivatives targeting improved pharmacological properties?
- Modification Sites :
- Assays :
[Basic] What safety precautions are critical during synthesis?
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of volatile reagents (e.g., DCM, pyridine).
- Waste Disposal : Collect halogenated byproducts separately for professional hazardous waste treatment .
[Advanced] How to validate polymorphic forms using X-ray diffraction and thermal analysis?
- Single-Crystal XRD : Compare unit cell parameters (e.g., space group, Z-value) with reported structures (e.g., P2₁/c for 4-chloro-N-cyclohexylbenzamide) .
- Thermal Methods :
- DSC : Identify melting endotherms and polymorph transitions.
- TGA : Monitor decomposition profiles to assess stability .
[Basic] How to confirm purity post-synthesis?
- HPLC : Use a C18 column with UV detection (λ = 254 nm); purity >98% indicated by a single peak.
- Elemental Analysis : Match experimental C, H, N, Cl percentages with theoretical values (±0.3% tolerance) .
[Advanced] What models assess metabolic stability in pharmacological studies?
- In vitro : Incubate with liver microsomes (human/rat) and measure half-life (t₁/₂) via LC-MS.
- In vivo : Administer to rodents and quantify plasma concentrations over time (PK/PD modeling) .
[Advanced] How to reconcile conflicting biological activity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
